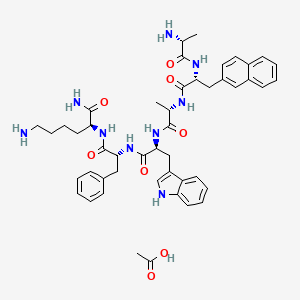![molecular formula C22H18N4O5 B12463514 2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol](/img/structure/B12463514.png)
2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-éthoxy-6-[(E)-[(2-méthyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phényl)imino]méthyl]-4-nitrophénol est un composé organique complexe avec une structure unique qui comprend une partie oxazolo[4,5-b]pyridine
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-éthoxy-6-[(E)-[(2-méthyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phényl)imino]méthyl]-4-nitrophénol implique généralement plusieurs étapes, y compris la formation du noyau oxazolo[4,5-b]pyridine et la fonctionnalisation ultérieure. Les voies de synthèse courantes peuvent inclure:
Formation du noyau oxazolo[4,5-b]pyridine: Ceci peut être obtenu par une réaction de cyclisation impliquant des précurseurs appropriés.
Fonctionnalisation: Introduction des groupes éthoxy, nitro et imino par diverses réactions organiques telles que la nitration, l'alkylation et les réactions de condensation.
Méthodes de production industrielle
Les méthodes de production industrielle de ce composé impliqueraient probablement l'optimisation des voies de synthèse pour garantir un rendement élevé et une pureté élevée. Cela peut inclure l'utilisation de catalyseurs, de conditions de réaction contrôlées et de techniques de purification telles que la recristallisation ou la chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
2-éthoxy-6-[(E)-[(2-méthyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phényl)imino]méthyl]-4-nitrophénol peut subir divers types de réactions chimiques, y compris:
Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former des oxydes correspondants.
Réduction: Les réactions de réduction peuvent convertir le groupe nitro en un groupe amino.
Substitution: Le groupe éthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent les oxydants (par exemple, le permanganate de potassium), les réducteurs (par exemple, l'hydrogène gazeux avec un catalyseur au palladium) et les nucléophiles (par exemple, l'éthylate de sodium).
Produits principaux
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, la réduction du groupe nitro donnerait un dérivé amino du composé.
Applications de la recherche scientifique
2-éthoxy-6-[(E)-[(2-méthyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phényl)imino]méthyl]-4-nitrophénol a plusieurs applications de recherche scientifique, y compris:
Chimie: Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Médecine: Enquête sur ses propriétés thérapeutiques potentielles, y compris les activités antimicrobiennes et anticancéreuses.
Industrie: Utilisé dans le développement de nouveaux matériaux et processus chimiques.
Mécanisme d'action
Le mécanisme d'action de 2-éthoxy-6-[(E)-[(2-méthyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phényl)imino]méthyl]-4-nitrophénol implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, modifiant leur activité et conduisant à divers effets biologiques. Les cibles moléculaires et les voies exactes dépendraient de l'application spécifique et du contexte d'utilisation.
Applications De Recherche Scientifique
2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-ethoxy-6-[(E)-[(2-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)imino]methyl]-4-nitrophenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres dérivés d'oxazolo[4,5-b]pyridine et des dérivés de nitrophénol. Ces composés partagent des similitudes structurelles mais peuvent différer dans leurs groupes fonctionnels et leurs propriétés globales.
Unicité
2-éthoxy-6-[(E)-[(2-méthyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phényl)imino]méthyl]-4-nitrophénol est unique en raison de sa combinaison spécifique de groupes fonctionnels et de la présence du motif oxazolo[4,5-b]pyridine. Cette structure unique contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C22H18N4O5 |
|---|---|
Poids moléculaire |
418.4 g/mol |
Nom IUPAC |
2-ethoxy-6-[[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]iminomethyl]-4-nitrophenol |
InChI |
InChI=1S/C22H18N4O5/c1-3-30-19-11-16(26(28)29)9-15(20(19)27)12-24-17-10-14(7-6-13(17)2)22-25-21-18(31-22)5-4-8-23-21/h4-12,27H,3H2,1-2H3 |
Clé InChI |
LDVFUPCCYNKSAT-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=CC(=C1O)C=NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)C)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-3,5-dimethylphenyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463440.png)
![N-(1,3-benzodioxol-4-ylmethyl)-1-(5-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12463443.png)




![2-Propenamide, 3-phenyl-N-[2,2,2-trichloro-1-[[[[4-(2-phenyldiazenyl)phenyl]amino]thioxomethyl]amino]ethyl]-](/img/structure/B12463474.png)
![N-cyclohexyl-2-[(3-methoxyphenyl)carbonyl]hydrazinecarboxamide](/img/structure/B12463487.png)
![Glycine, N-1-naphthalenyl-, [(5-hydroxy-2-nitrophenyl)methylene]hydrazide](/img/structure/B12463495.png)


![2-(4-{[(4-Methylphenyl)sulfonyl]oxy}phenyl)-2-oxoethyl 4-[(3,4-dichlorophenyl)amino]-4-oxobutanoate](/img/structure/B12463526.png)
